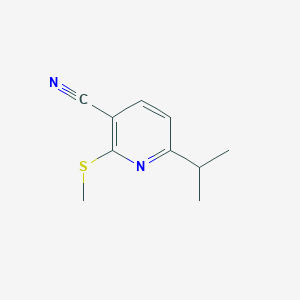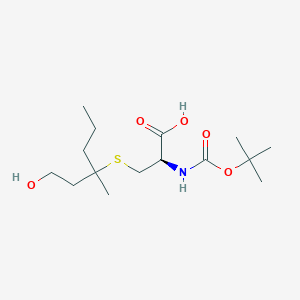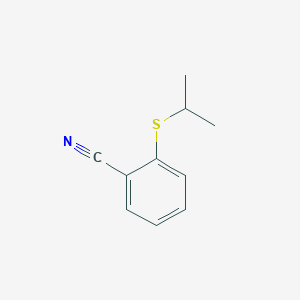
3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- is a chemical compound with the molecular formula C10H12N2S It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group, an isopropyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-pyridinecarbonitrile with isopropylthiol and a methylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, while the isopropyl and methylthio groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(ethylthio)-
- 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(propylthio)-
- 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(butylthio)-
Uniqueness
3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
647011-49-2 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-methylsulfanyl-6-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-7(2)9-5-4-8(6-11)10(12-9)13-3/h4-5,7H,1-3H3 |
InChI Key |
PNZYBXISCXHJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)







![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)


